molecular formula C16H26N2O2 B10886999 1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine

1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B10886999
M. Wt: 278.39 g/mol
InChI Key: CASIZIKGYNFFOA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is a piperazine derivative characterized by a 3,4-dimethoxybenzyl group attached to one nitrogen atom of the piperazine ring and an isopropyl (propan-2-yl) group on the adjacent nitrogen. The dimethoxy substituents on the benzyl moiety confer electron-donating properties, which may influence its solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C16H26N2O2/c1-13(2)18-9-7-17(8-10-18)12-14-5-6-15(19-3)16(11-14)20-4/h5-6,11,13H,7-10,12H2,1-4H3

InChI Key

CASIZIKGYNFFOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-isopropylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-4-isopropylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines based on their substituents . Below is a detailed comparison of 1-(3,4-dimethoxybenzyl)-4-(propan-2-yl)piperazine with key analogs:

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Name R1 (Benzyl/Phenyl Substituent) R2 (Piperazine Substituent) Pharmacological Activity Key Structural Differences Reference
1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine 3,4-Dimethoxybenzyl Isopropyl Not explicitly reported Electron-donating methoxy groups -
SA4503 3,4-Dimethoxyphenethyl 3-Phenylpropyl Sigma-1 receptor agonist; Antidepressant Ethylene spacer; Bulky arylpropyl group
1-(3,4-Methylenedioxybenzyl)-4-(1-oxobutyl)piperazine 3,4-Methylenedioxybenzyl Butyryl Antihypertensive Methylenedioxy bridge; Ketone moiety
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl - Psychostimulant (designer drug) Electron-withdrawing CF₃ group
1-(3,4-Dichlorophenyl)piperazine 3,4-Dichlorophenyl - Inhibitor of Trypanosoma cruzi enzymes Halogenated aryl group
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-Methoxyphenyl - Hallucinogenic (designer drug) Single methoxy substituent

Comparison with Benzylpiperazines

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxybenzyl group in the target compound contrasts with analogs like 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), where a methylenedioxy bridge enhances metabolic stability but reduces polarity . The dimethoxy groups may improve solubility compared to halogenated derivatives like 1-(3,4-dichlorophenyl)piperazine , which exhibit stronger electron-withdrawing effects and higher lipophilicity .
  • Substituent Position : Unlike 1-(4-methoxyphenyl)piperazine (MeOPP) , which has a single methoxy group, the target compound’s 3,4-dimethoxy arrangement could enhance receptor binding through increased hydrogen bonding or π-π stacking .

Comparison with Phenylpiperazines

  • Pharmacological Profiles: Phenylpiperazines like TFMPP and MeOPP are associated with psychostimulant effects due to interactions with serotonin and dopamine receptors .
  • Synthetic Accessibility : The synthesis of 1-(3,4-dimethoxybenzyl)-4-(propan-2-yl)piperazine likely involves alkylation or condensation reactions similar to those used for SA4503 (e.g., HCl-catalyzed stabilization of intermediates) . This contrasts with the nitro-group reduction steps required for dichlorophenyl analogs .

Implications of Substituent Chemistry

  • However, the absence of a phenethyl spacer (as in SA4503) may limit its efficacy in crossing the blood-brain barrier .
  • Isopropyl Group : The bulky isopropyl substituent may sterically hinder interactions with enzymes or receptors compared to smaller groups (e.g., methyl or hydrogen) in analogs like MeOPP .

Biological Activity

1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,4-dimethoxybenzyl group at one position and an isopropyl group at the fourth position. This unique structure contributes to its pharmacological properties.

The biological activity of 1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is believed to involve interaction with various molecular targets, including enzymes and receptors. These interactions can modulate signal transduction pathways, gene expression, and metabolic processes, leading to its observed biological effects.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth and combat infections.
  • Anticancer Properties : Research indicates that 1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine could have anticancer effects. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
  • Neurological Effects : Some studies have explored its potential in treating neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems may offer therapeutic benefits in conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionSource
AntimicrobialInhibits bacterial growth; potential for treating infections
AnticancerInduces apoptosis; inhibits tumor proliferation
NeuroprotectivePotential therapeutic effects in neurodegenerative diseases

Selected Research Findings

  • A study highlighted the compound's effectiveness against specific cancer cell lines, demonstrating significant reductions in cell viability at certain concentrations.
  • Another investigation focused on its mechanism of action, revealing that it may affect key signaling pathways involved in cell survival and proliferation.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for 1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is limited, related piperazine derivatives often exhibit favorable absorption and distribution characteristics. Toxicological assessments are essential to determine safety profiles, especially for potential therapeutic applications.

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